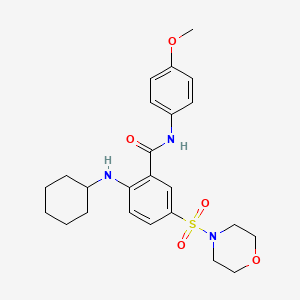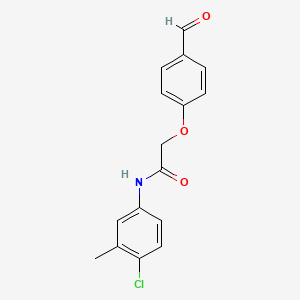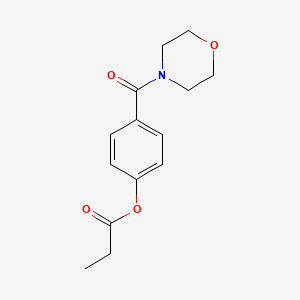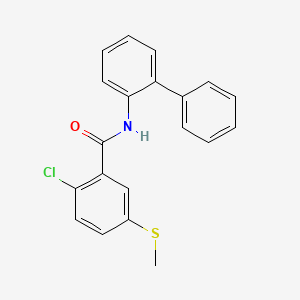![molecular formula C17H26ClNO3 B4398740 1-{3-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4398740.png)
1-{3-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride
Descripción general
Descripción
1-{3-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research for its unique properties. DMPP is a potent and selective agonist of the nicotinic acetylcholine receptor, which makes it an important tool for studying the role of this receptor in various physiological and pathological processes.
Mecanismo De Acción
1-{3-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride acts as an agonist of the nicotinic acetylcholine receptor, specifically targeting the alpha7 subtype of this receptor. When this compound binds to this receptor, it causes the receptor to open and allow the flow of ions across the cell membrane. This leads to the activation of downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. In muscle cells, this compound can cause contraction by activating the nicotinic acetylcholine receptor. In neurons, this compound can enhance neurotransmitter release and modulate synaptic plasticity. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{3-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride in lab experiments is its high selectivity for the alpha7 subtype of the nicotinic acetylcholine receptor. This allows researchers to selectively activate this receptor and study its role in various physiological processes. However, one limitation of using this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-{3-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride. One area of interest is the development of new drugs that target the nicotinic acetylcholine receptor, particularly for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of the nicotinic acetylcholine receptor in the immune system and its potential as a target for immunomodulatory therapies. Finally, there is ongoing research into the development of new compounds that are similar to this compound but have improved pharmacological properties, such as lower toxicity and better selectivity for the alpha7 subtype of the nicotinic acetylcholine receptor.
Aplicaciones Científicas De Investigación
1-{3-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride has been extensively used in scientific research as a tool to study the nicotinic acetylcholine receptor. This receptor is involved in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. By selectively activating this receptor, researchers can gain insights into its role in these processes and develop new treatments for diseases that involve dysfunction of the nicotinic acetylcholine receptor.
Propiedades
IUPAC Name |
1-[3-[3-(2,6-dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-13-11-18(12-14(2)21-13)8-5-9-20-17-7-4-6-16(10-17)15(3)19;/h4,6-7,10,13-14H,5,8-9,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEPDIAUIAWITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=CC(=C2)C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(diethylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B4398659.png)
![N-cyclohexyl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4398671.png)


![4-[2-(4-chloro-3-methylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4398695.png)

![1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride](/img/structure/B4398715.png)
![4-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4398723.png)
![2-fluoro-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4398730.png)

![1-[4-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4398741.png)

![2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4398751.png)
![2-(4-formylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398756.png)